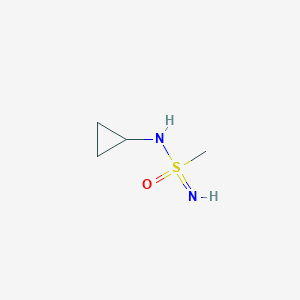

N-Cyclopropylmethanesulfonoimidamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

- N-Cyclopropylmethanesulfonoimidamide derivatives have been utilized in asymmetric synthesis, particularly in the context of cyclopropanation reactions. For example, Davies et al. (1996) and Davies et al. (1994) explored the use of rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, leading to the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996) (Davies et al., 1994).

Host-Guest Chemistry and Nanoporous Materials

- Cyclophanes, which can be synthesized using derivatives of N-Cyclopropylmethanesulfonoimidamide, have been studied for their potential in host-guest chemistry and the development of nanoporous materials. Slone et al. (1998) discussed the synthesis of transition-metal cyclophanes and their applications in binding molecular guests and as elements in sensing devices (Slone et al., 1998).

Cycloaddition Reactions

- Compounds related to N-Cyclopropylmethanesulfonoimidamide have been employed in cycloaddition reactions. For instance, Minami et al. (1975) reported the reaction of N-sulfinylsulfonamides with ketenimines, leading to the formation of amidine derivatives, highlighting the versatility of these compounds in synthetic chemistry (Minami et al., 1975).

Polymer Synthesis and Material Science

- Research by Hoye et al. (2001) expanded the use of beta-trimethylsilylethanesulfonamides, related to N-Cyclopropylmethanesulfonoimidamide, in the synthesis of polyazamacrocyclic compounds, which are crucial in the field of polymer synthesis and material science (Hoye et al., 2001).

Chemoselective N-Acylation

- Kondo et al. (2000) demonstrated the use of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides in achieving chemoselective N-acylation, an essential reaction in organic synthesis (Kondo et al., 2000).

Supramolecular Chemistry

- Ramaiah et al. (2010) highlighted the use of functionalized cyclophanes, derivable from compounds similar to N-Cyclopropylmethanesulfonoimidamide, for optical recognition of biomolecules, emphasizing their significance in supramolecular chemistry and molecular recognition (Ramaiah et al., 2010).

Unique Chemical Transformations

- Weatherhead-Kloster and Corey (2006) explored the unique chemical transformations of cyclopropenes, which can be synthesized from N-Cyclopropylmethanesulfonoimidamide-related compounds, providing valuable insights into the reactivity of these structures (Weatherhead-Kloster & Corey, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(methylsulfonimidoyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS/c1-8(5,7)6-4-2-3-4/h4H,2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDLOWSPIJMQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropylmethanesulfonoimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)